3,4-dihydro-1H-2-benzopyran-5-carbaldehyde
Description
Significance of the Dihydrobenzopyran Scaffold in Chemical Synthesis
The dihydrobenzopyran scaffold, also known as a chroman ring system, is a privileged structure in medicinal chemistry and natural product synthesis. Its derivatives are known to exhibit a wide array of pharmacological activities.
The biological relevance of the dihydrobenzopyran core is vast, with derivatives demonstrating activities such as:
Anticancer: Certain benzopyran-containing compounds have shown promise as anticancer agents.
Anti-inflammatory and Antioxidant: The scaffold is a component of molecules with potent anti-inflammatory and antioxidant properties.
Antimicrobial: Various synthetic and natural dihydrobenzopyrans have been investigated for their antibacterial and antifungal activities. researchgate.net
Antiviral and Anti-HIV: The benzopyran nucleus is found in compounds with antiviral properties, including some with activity against HIV.
The synthetic utility of the dihydrobenzopyran scaffold is also noteworthy. Organic chemists have developed numerous methods for its construction, often as a key step in the total synthesis of complex natural products. The ability to introduce a variety of substituents onto the benzopyran ring system allows for the fine-tuning of a molecule's biological activity and physical properties.
| Biological Activity of Benzopyran Derivatives | Examples of Compound Classes |
| Anticancer | Flavonoids, Coumarins |
| Anti-inflammatory | Chromanols, Tocopherols |
| Antimicrobial | Pterocarpans, Neoflavonoids |
| Antiviral | Calanolides |
Structural Characteristics and Nomenclature of 3,4-Dihydro-1H-2-benzopyran-5-carbaldehyde
The systematic IUPAC name "this compound" precisely defines the molecule's structure. A breakdown of the name reveals the following key features:
Benzopyran: This indicates a bicyclic system where a benzene (B151609) ring is fused to a pyran ring. The "2-benzo" specifies the position of the oxygen atom in the pyran ring relative to the fusion with the benzene ring.
1H: This designates the presence of a hydrogen atom on the nitrogen at position 1 of the pyran ring, indicating its saturation at that point.
3,4-dihydro: This prefix indicates that the double bonds at positions 3 and 4 of the pyran ring are saturated with hydrogen atoms.
5-carbaldehyde: This denotes that a carbaldehyde group (-CHO) is attached to the 5th position of the benzopyran ring system.
Based on this nomenclature, the molecule consists of a benzene ring fused to a dihydropyran ring, with an aldehyde functional group attached to the benzene portion of the molecule.
Interactive Data Table: Properties of a Structurally Similar Compound (3,4-dihydro-1H-2-benzopyran-4-carbaldehyde)
| Property | Value |
| IUPAC Name | 3,4-dihydro-1H-2-benzopyran-4-carbaldehyde |
| Molecular Formula | C10H10O2 |
| Molecular Weight | 162.19 g/mol |
| CAS Number | 1212021-95-8 |
Overview of Research Trajectories for Related Benzopyran Carbaldehydes
While dedicated research on this compound is limited, the broader class of benzopyran carbaldehydes has been a subject of investigation, offering insights into potential research directions.
Synthesis: The synthesis of benzopyran carbaldehydes can often be achieved through formylation reactions of the corresponding benzopyran precursors. A common method for introducing an aldehyde group onto an aromatic ring is the Vilsmeier-Haack reaction . This reaction typically employs a formylating agent generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). It is conceivable that a suitably substituted 3,4-dihydro-1H-2-benzopyran could be subjected to such conditions to yield the desired 5-carbaldehyde derivative.
Reactions: The carbaldehyde group is a versatile functional group that can participate in a wide range of chemical transformations. Research on related benzopyran carbaldehydes has demonstrated the reactivity of the aldehyde moiety in reactions such as:
Condensation Reactions: The aldehyde can react with various nucleophiles, such as amines and active methylene (B1212753) compounds, to form imines, enamines, and other condensation products. These reactions are often used to build more complex molecular architectures.
Oxidation and Reduction: The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other classes of benzopyran derivatives.
Wittig and Related Reactions: The aldehyde can undergo olefination reactions to form carbon-carbon double bonds, enabling the extension of the carbon skeleton.
Potential Applications: Given the diverse biological activities of the dihydrobenzopyran scaffold, it is plausible that this compound and its derivatives could be of interest in medicinal chemistry. The aldehyde group provides a convenient handle for the synthesis of a library of related compounds for biological screening. For instance, the synthesis of Schiff base derivatives from the aldehyde could lead to new compounds with potential antimicrobial or anticancer properties.
Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-1H-isochromene-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-3,6H,4-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDURGONWJHTRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=CC=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261489-15-9 | |
| Record name | 3,4-dihydro-1H-2-benzopyran-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3,4 Dihydro 1h 2 Benzopyran 5 Carbaldehyde and Its Analogs
Strategies for Constructing the 3,4-Dihydro-1H-2-benzopyran Ring System
The formation of the 3,4-dihydro-1H-2-benzopyran (also known as isochroman) core is a critical step in the synthesis of the target molecule. Various synthetic routes have been developed, primarily relying on cyclization reactions of appropriately substituted precursors and condensation-based annulation approaches.
Cyclization Reactions of Precursors
Intramolecular cyclization is a powerful and widely used strategy for the synthesis of heterocyclic compounds, including the 3,4-dihydro-1H-2-benzopyran system. These reactions typically involve the formation of an ether linkage from a precursor molecule containing both an aromatic ring and a side chain with a suitable reactive group.
One common approach involves the electrophilic cyclization of 2-(1-alkynyl)benzylic alcohols. nih.govamazonaws.comresearchgate.net In this method, a 2-(1-alkynyl)benzyl alcohol derivative is treated with an electrophile, such as iodine, which activates the alkyne for intramolecular nucleophilic attack by the benzylic alcohol. This process, known as iodocyclization, leads to the formation of an iodo-substituted 1H-isochromene. Subsequent reduction of the double bond within the pyran ring would yield the desired 3,4-dihydro-1H-2-benzopyran skeleton. The regioselectivity of the cyclization (6-endo-dig versus 5-exo-dig) is influenced by the substitution pattern of the starting material. researchgate.net
Another strategy involves the cyclization of substituted propargylic aryl ethers. nih.gov While this method often yields 2H-benzopyrans (chromenes), modifications to the substrate and reaction conditions can, in principle, be tailored to favor the formation of the isomeric 1H-2-benzopyran system, or the resulting chromene can be isomerized and reduced to the desired dihydrobenzopyran.
The following table summarizes representative conditions for the cyclization of precursors to form benzopyran-related structures.
| Precursor Type | Reagents and Conditions | Product Type | Typical Yield | Reference |
|---|---|---|---|---|
| 2-(1-Alkynyl)benzylic alcohol | I₂, NaHCO₃, CH₃CN, rt | 4-Iodo-1H-isochromene | Good to Excellent | nih.gov |
| Substituted propargylic aryl ether | ICl, CH₃NO₂, -25 °C | 3,4-Disubstituted 2H-benzopyran | Excellent | nih.gov |
Condensation-Based Annulation Approaches
Annulation strategies, where a new ring is formed onto an existing one through a series of reactions, provide another versatile route to the 3,4-dihydro-1H-2-benzopyran system. These methods often involve the reaction of a benzene (B151609) derivative with a bifunctional reagent that provides the atoms necessary to form the pyran ring.
For instance, a [4+2] annulation reaction between a salicylic (B10762653) aldehyde derivative and a β-dicarbonyl compound, promoted by trimethylsilyl (B98337) iodide (Me₃SiI), can lead to the formation of 4H-benzopyrans. rsc.org Although this yields a different isomer, such strategies highlight the potential of building the pyran ring through condensation and subsequent cyclization. Adaptations of this approach, starting with different aromatic precursors, could potentially be developed to access the 3,4-dihydro-1H-2-benzopyran skeleton.
Regioselective Introduction of the 5-Carbaldehyde Moiety
Once the 3,4-dihydro-1H-2-benzopyran ring system is in place, the next critical step is the introduction of a carbaldehyde group at the C5 position of the benzene ring. The success of this step hinges on achieving high regioselectivity, directing the formyl group to the desired position.
Formylation Reactions
Direct formylation of the pre-formed 3,4-dihydro-1H-2-benzopyran is a common and efficient method for introducing the aldehyde group. The Vilsmeier-Haack and Duff reactions are two classical methods for the formylation of electron-rich aromatic rings. organic-chemistry.orgwikipedia.orgwikipedia.orgchemistrysteps.comijpcbs.comnrochemistry.com
The Duff reaction employs hexamethylenetetramine (HMTA) in an acidic medium (e.g., acetic acid or trifluoroacetic acid) to introduce a formyl group, primarily at the ortho-position to a hydroxyl group. wikipedia.orgresearchgate.netecu.eduuni.edu While typically used for phenols, this reaction can sometimes be applied to other activated aromatic systems. The efficiency of the Duff reaction is often modest. wikipedia.orgecu.edu
The table below outlines typical conditions for these formylation reactions.
| Reaction | Reagents | Substrate Requirement | Typical Position of Formylation | Reference |
|---|---|---|---|---|
| Vilsmeier-Haack | POCl₃, DMF | Electron-rich aromatic ring | Para to activating group | organic-chemistry.orgwikipedia.orgnrochemistry.com |
| Duff Reaction | Hexamethylenetetramine (HMTA), acid (e.g., AcOH, TFA) | Phenols or other highly activated aromatics | Ortho to hydroxyl group | wikipedia.orgresearchgate.netuni.edu |
Oxidation of Precursor Alcohols or Methyl Groups
An alternative to direct formylation is the oxidation of a pre-existing functional group at the 5-position. This two-step approach involves first synthesizing a 5-substituted 3,4-dihydro-1H-2-benzopyran, such as one bearing a methyl or hydroxymethyl group, and then oxidizing this group to an aldehyde.
If a 5-methyl-3,4-dihydro-1H-2-benzopyran is available, it can be oxidized to the corresponding carbaldehyde. Various methods are available for the oxidation of benzylic methyl groups, although controlling the oxidation to stop at the aldehyde stage without proceeding to the carboxylic acid can be challenging.
A more controlled and common approach is the oxidation of a primary alcohol. organic-chemistry.org Thus, the synthesis of (3,4-dihydro-1H-2-benzopyran-5-yl)methanol would be the initial goal. This precursor alcohol could then be oxidized to 3,4-dihydro-1H-2-benzopyran-5-carbaldehyde using a variety of mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base) are commonly employed for this transformation. organic-chemistry.org TEMPO-catalyzed oxidations also offer a mild and selective method for converting primary alcohols to aldehydes. nih.gov
The following table presents a selection of common reagents for the oxidation of primary alcohols to aldehydes.
| Oxidizing Agent/System | Typical Reaction Conditions | Key Features | Reference |
|---|---|---|---|
| Pyridinium chlorochromate (PCC) | CH₂Cl₂, rt | Mild, stops at the aldehyde | organic-chemistry.org |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C to rt | Mild, high yields, avoids heavy metals | organic-chemistry.org |
| TEMPO/NaOCl | CH₂Cl₂/H₂O, 0 °C | Catalytic, mild, selective for primary alcohols | nih.gov |
Multi-Step Synthesis Sequences
The synthesis of this compound is inherently a multi-step process, combining the strategies for ring construction and functional group introduction. A plausible synthetic route could commence with a readily available starting material, such as a substituted toluene (B28343) or benzyl (B1604629) alcohol derivative.
A hypothetical multi-step synthesis might involve:
Preparation of a suitable precursor for cyclization, for example, a 2-substituted benzyl derivative.
Intramolecular cyclization to form the 3,4-dihydro-1H-2-benzopyran ring system. This might involve the formation of a C-O bond.
Introduction of a functional group handle at the 5-position, if not already present in the starting material. This could be a methyl group or a group that can be converted to a hydroxymethyl group.
If a hydroxymethyl group is present at the 5-position, a final oxidation step would yield the target this compound.
Alternatively, a route could involve the construction of the benzopyran ring system first, followed by a regioselective formylation reaction as the final step. The choice of the specific sequence of reactions would depend on the availability of starting materials, the desired substitution pattern on the final molecule, and the need to manage protecting groups for other functionalities. scribd.comtrine.eduflinders.edu.auresearchgate.net
Sequential Functional Group Transformations
Sequential functional group transformations represent a classical and reliable approach to the synthesis of this compound. This strategy involves the stepwise construction of the molecule, where the dihydrobenzopyran ring system is first assembled, followed by the introduction of the carbaldehyde functionality at the C5 position.
One plausible pathway commences with the synthesis of the 3,4-dihydro-1H-2-benzopyran core. This can be accomplished through methods such as the electrophilic cyclization of appropriately substituted propargylic aryl ethers. This particular methodology is advantageous as it tolerates a range of functional groups, including those that can be precursors to the aldehyde. For instance, a methoxy (B1213986) group or a protected alcohol on the aromatic ring can be carried through the cyclization step and later converted to the desired carbaldehyde.
Following the successful construction of the dihydrobenzopyran ring, the next critical step is the introduction of the carbaldehyde group at the C5 position. A widely employed and effective method for this transformation is the Vilsmeier-Haack reaction. beilstein-journals.org This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings. The dihydrobenzopyran ring system, with its ether oxygen atom, activates the aromatic ring towards electrophilic substitution, facilitating the introduction of the formyl group, which upon hydrolysis yields the target carbaldehyde.
An alternative sequential approach could involve the ortho-formylation of a pre-existing 2-(2-hydroxyethyl)benzyl alcohol derivative, followed by a cyclization step to form the dihydrobenzopyran ring. This strategy, however, may present challenges in achieving the desired regioselectivity during the formylation step.
A summary of a potential sequential synthesis is presented in the table below:
| Step | Reaction | Key Reagents | Intermediate/Product |
| 1 | Formation of Dihydrobenzopyran Ring | Substituted Aryl Propargyl Ether, Electrophile (e.g., I₂, ICl) | 3,4-Dihydro-1H-2-benzopyran |
| 2 | Formylation | Vilsmeier Reagent (POCl₃, DMF) | This compound |
Tandem or Domino Reactions in Scaffold Assembly
Tandem or domino reactions offer a more atom- and step-economical approach to the synthesis of complex molecules like this compound. These reactions involve a cascade of intramolecular transformations, where the product of one reaction serves as the substrate for the next, all occurring in a single pot.
For the assembly of the dihydrobenzopyran scaffold, an organocatalytic tandem oxa-Michael-aldol reaction represents a powerful strategy. beilstein-journals.org This approach can utilize substituted salicylaldehydes and α,β-unsaturated aldehydes as starting materials. In the presence of a chiral amine catalyst, a cascade of reactions is initiated, leading to the formation of the dihydrobenzopyran ring with concomitant introduction of functional groups that can be further elaborated to the desired carbaldehyde. While this method often leads to chromene derivatives, careful selection of starting materials and reaction conditions can potentially be tailored for the synthesis of the target dihydrobenzopyran carbaldehyde.
Enantioselective Synthesis of Chiral Dihydrobenzopyran Carbaldehydes
The biological activity of many compounds is often confined to a single enantiomer. Consequently, the development of enantioselective synthetic methods for chiral dihydrobenzopyran carbaldehydes is of paramount importance. Key strategies in this domain include the use of chiral auxiliaries, asymmetric catalysis, and enzyme-catalyzed kinetic resolutions.
Chiral Auxiliaries and Catalysis in Asymmetric Syntheses
The use of chiral auxiliaries is a well-established method for controlling stereochemistry in organic synthesis. In this approach, an achiral substrate is covalently attached to a chiral auxiliary, which then directs the stereochemical outcome of subsequent reactions. After the desired stereocenter is established, the auxiliary is cleaved to afford the enantiomerically enriched product. For the synthesis of chiral dihydrobenzopyran carbaldehydes, a chiral auxiliary could be incorporated into one of the starting materials prior to the cyclization step, thereby influencing the stereochemistry of the newly formed chiral centers.
Asymmetric catalysis, particularly organocatalysis, has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. beilstein-journals.org Chiral amine catalysts, such as prolinol derivatives, can activate α,β-unsaturated aldehydes towards nucleophilic attack in a stereocontrolled manner. beilstein-journals.org An organocatalytic tandem Michael addition-cyclization reaction between a suitable phenol (B47542) derivative and an α,β-unsaturated aldehyde could potentially afford the chiral dihydrobenzopyran scaffold with high enantioselectivity. Subsequent functional group manipulation would then lead to the target chiral carbaldehyde.
The table below summarizes the key aspects of these enantioselective approaches:
| Approach | Principle | Example of Chiral Controller | Potential Application |
| Chiral Auxiliaries | Temporary incorporation of a chiral moiety to direct stereoselective reactions. | Evans oxazolidinones, camphor-derived auxiliaries. | Attachment to a precursor before ring formation. |
| Asymmetric Catalysis | Use of a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product. | Chiral prolinol ethers, cinchona alkaloids. | Organocatalytic tandem reactions for scaffold assembly. |
Enzyme-Catalyzed Kinetic Resolution Approaches
Enzyme-catalyzed kinetic resolution is a highly effective method for obtaining enantiomerically pure compounds. This technique relies on the ability of enzymes, such as lipases, to selectively catalyze the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. nih.gov
In the context of synthesizing chiral this compound, a precursor alcohol, such as 3,4-dihydro-1H-2-benzopyran-5-yl)methanol, could be subjected to lipase-catalyzed kinetic resolution. The racemic alcohol can be acylated in the presence of a lipase (B570770) and an acyl donor. The enzyme will selectively acylate one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted enantiomerically enriched alcohol from the acylated product. Subsequent oxidation of the resolved alcohol would then furnish the desired enantiomerically pure carbaldehyde.
A typical enzymatic kinetic resolution process is outlined below:
| Step | Description | Enzyme | Outcome |
| 1 | Racemic alcohol precursor is treated with an acyl donor in the presence of a lipase. | Lipase (e.g., from Candida antarctica, Pseudomonas cepacia) | One enantiomer is selectively acylated, leaving the other enantiomer as the unreacted alcohol. |
| 2 | The acylated and unreacted alcohol enantiomers are separated. | Chromatographic techniques. | Enantiomerically enriched alcohol and ester. |
| 3 | The resolved alcohol is oxidized to the corresponding aldehyde. | Mild oxidizing agent (e.g., PCC, Dess-Martin periodinane) | Enantiomerically pure this compound. |
This biocatalytic approach offers several advantages, including high enantioselectivity, mild reaction conditions, and the use of environmentally benign catalysts.
Chemical Reactivity and Transformation Studies of 3,4 Dihydro 1h 2 Benzopyran 5 Carbaldehyde
Reactions Involving the Aldehyde Functional Group
The aldehyde group is one of the most versatile functional groups in organic synthesis, participating in a wide array of chemical transformations. Its reactivity is characterized by the polarized carbon-oxygen double bond, which renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. libretexts.orgopenstax.org
Nucleophilic addition is the most fundamental reaction of aldehydes. openstax.org A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. openstax.orglibretexts.org Subsequent protonation of this intermediate yields an alcohol. openstax.orglibretexts.org The reactivity of the aldehyde is enhanced compared to ketones due to less steric hindrance and greater polarization of the carbonyl group. openstax.org
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent carbon nucleophiles that readily add to aldehydes to form secondary alcohols. Studies on analogous compounds like 3,4-dihydropyran-5-carbaldehyde demonstrate that organometallic compounds undergo 1,2-addition to the carbonyl group to furnish the corresponding secondary alcohols in good yields. chim.it This transformation is a crucial method for carbon-carbon bond formation.
Table 1: Representative Nucleophilic Addition Reactions
| Aldehyde Substrate (Analog) | Nucleophile | Solvent | Product | Ref |
| 3,4-Dihydro-2H-pyran-5-carbaldehyde | Phenylmagnesium bromide | THF/Diethyl ether | (3,4-Dihydro-2H-pyran-5-yl)(phenyl)methanol | chim.it |
| 3,4-Dihydro-2H-pyran-5-carbaldehyde | Benzylmagnesium bromide | THF | 1-(3,4-Dihydro-2H-pyran-5-yl)-2-phenylethan-1-ol | chim.it |
Condensation reactions are a cornerstone of organic synthesis, involving an initial nucleophilic addition followed by the elimination of a small molecule, typically water. sigmaaldrich.com The aldehyde group of 3,4-dihydro-1H-2-benzopyran-5-carbaldehyde is highly susceptible to condensation with various nucleophiles.
Primary amines react with aldehydes to form imines (also known as Schiff bases), while secondary amines yield enamines. These reactions proceed through a carbinolamine intermediate, which then dehydrates. pressbooks.pub Research on related formyl-substituted dihydropyrans and chromones shows facile condensation with a variety of nitrogen nucleophiles. For instance, reactions with N-substituted pyrazole-5-amines lead to the formation of pyrazolo[3,4-b]pyridines. chim.it Similarly, reactions with hydrazines are commonly used to produce hydrazones or, in the case of 1,2-N,N-binucleophiles like hydrazine (B178648), can lead to cyclized products such as pyrazole (B372694) derivatives. chim.itresearchgate.net
Table 2: Representative Imine and Heterocycle Formation Reactions
| Aldehyde Substrate (Analog) | Nitrogen Nucleophile | Conditions | Product Type | Ref |
| 3,4-Dihydro-2H-pyran-5-carbaldehyde | N-substituted pyrazole-5-amines | Acetic acid, heat | Pyrazolo[3,4-b]pyridine | chim.it |
| 4-Oxo-4H-benzopyran-3-carbaldehyde | 2,4-Dinitrophenylhydrazine | Ethanol, reflux | 2,4-Dinitrophenylhydrazone | researchgate.netmdpi.com |
| 4-Oxo-4H-benzopyran-3-carbaldehyde | 2-Benzothiazolylhydrazine | Ethanol, reflux | 2-Benzothiazolylhydrazone | researchgate.netmdpi.com |
| 3,4-Dihydro-2H-pyran-5-carbaldehyde | Unsubstituted hydrazine | Not specified | Pyrazole derivative | chim.it |
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base like an amine. banglajol.info The product is typically an α,β-unsaturated dicarbonyl or cyano compound. organic-chemistry.org Studies on structurally similar 4-oxo-(4H)-1-benzopyran-3-carbaldehydes show that the formyl group has the highest reactivity towards active methylene compounds, leading to condensation products in high yields. The reaction can be performed under various conditions, including using environmentally benign catalysts like lemon juice or in ionic liquids, which can act as both solvent and catalyst. researchgate.net
Table 3: Representative Knoevenagel Condensation Reactions
| Aldehyde Substrate (Analog) | Active Methylene Compound | Catalyst/Solvent | Product | Ref |
| 4-Oxo-4H-benzopyran-3-carbaldehyde | Malononitrile | Ethylammonium nitrate (B79036) (ionic liquid) | Ylidenenitrile derivative | |
| Aromatic Aldehydes | Malononitrile | Urea, microwave, solvent-free | Substituted olefin | banglajol.info |
| Aromatic Aldehydes | Malononitrile | Lemon juice, solvent-free | 2-Arylidenemalononitrile | researchgate.net |
Aldol (B89426) Condensation: The Aldol condensation is a crucial carbon-carbon bond-forming reaction where an enolate ion adds to a carbonyl compound. sigmaaldrich.com When an aromatic aldehyde like this compound, which lacks α-hydrogens, is reacted with an enolizable ketone or aldehyde in the presence of a base, it is known as a Claisen-Schmidt condensation. masterorganicchemistry.com This "crossed" aldol reaction is highly efficient because the aromatic aldehyde cannot self-condense, thus minimizing side products. masterorganicchemistry.com The initial β-hydroxy ketone adduct readily dehydrates, especially with heating, to yield a stable, conjugated α,β-unsaturated ketone, often known as a chalcone. masterorganicchemistry.com
Table 4: Representative Claisen-Schmidt (Aldol) Condensation
| Aldehyde Substrate | Ketone | Catalyst | Conditions | Product Type | Ref |
| Benzaldehyde (analog) | Acetophenone | NaOH or KOH | Room Temp or Heat | α,β-Unsaturated ketone (Chalcone) | masterorganicchemistry.com |
| 4-Isopropylbenzaldehyde (analog) | Propanal | Functionalized MCM-41 | Not specified | α,β-Unsaturated aldehyde | sigmaaldrich.com |
The aldehyde group is readily oxidized to a carboxylic acid. A wide variety of oxidizing agents can accomplish this transformation, ranging from strong oxidants like potassium permanganate (B83412) to milder, more selective reagents. For a substrate like this compound, mild conditions are often preferred to avoid unwanted side reactions on the benzopyran ring system. Research on the oxidation of a related heterocyclic ester to an alcohol and then to an aldehyde suggests that these transformations are standard procedures. nih.gov The oxidation of the aldehyde would yield the corresponding 3,4-dihydro-1H-2-benzopyran-5-carboxylic acid.
Table 5: Common Reagents for Aldehyde Oxidation
| Oxidizing Agent | Typical Conditions | Product |
| Potassium Permanganate (KMnO₄) | Basic, aqueous | Carboxylic acid salt |
| Jones Reagent (CrO₃, H₂SO₄) | Acetone | Carboxylic acid |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Basic, aqueous | Carboxylate, Silver mirror |
| Hydrogen Peroxide (H₂O₂) | Basic or acidic | Carboxylic acid |
Aldehydes are easily reduced to primary alcohols. The most common and convenient laboratory reagents for this purpose are the complex metal hydrides, sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder, more selective reagent that is typically used in alcoholic solvents like methanol (B129727) or ethanol. It efficiently reduces aldehydes and ketones without affecting other functional groups like esters or carboxylic acids. The reduction of this compound would produce (3,4-dihydro-1H-2-benzopyran-5-yl)methanol.
Table 6: Representative Reduction of an Aldehyde
| Aldehyde Substrate | Reducing Agent | Solvent | Product |
| This compound | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | (3,4-Dihydro-1H-2-benzopyran-5-yl)methanol |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by H₃O⁺ workup | (3,4-Dihydro-1H-2-benzopyran-5-yl)methanol |
Condensation Reactions with Nitrogen and Carbon Nucleophiles
Reactivity of the Dihydrobenzopyran Ring System
The dihydrobenzopyran ring system of this compound exhibits a rich and varied reactivity. The presence of both an aromatic nucleus and a partially saturated heterocyclic ring allows for a range of transformations, from substitutions on the aromatic ring to reactions involving the opening or modification of the pyran ring.
Electrophilic Aromatic Substitution Patterns
The benzene (B151609) ring of the 3,4-dihydro-1H-2-benzopyran moiety is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating effects of the ether oxygen and the alkyl portion of the dihydropyran ring. The ether oxygen, being an ortho, para-director, strongly activates the positions ortho and para to it. The alkyl group also contributes to the activation of the ring, reinforcing the ortho, para-directing effect.
Considering the substitution pattern of this compound, the ether oxygen is at position 2 and the alkyl chain at position 1. The existing carbaldehyde group is at position 5. The primary directing influence comes from the ether oxygen at position 2, which will direct incoming electrophiles to the ortho (position 3, which is already part of the fused ring) and para (position 8) positions. The alkyl substituent at position 1 will direct to its ortho (position 8a, part of the fused system) and para (position 6) positions. Therefore, electrophilic attack is most likely to occur at positions 6 and 8.
| Reaction | Reagents | Major Products |
| Nitration | HNO₃, H₂SO₄ | 6-Nitro-3,4-dihydro-1H-2-benzopyran-5-carbaldehyde and 8-Nitro-3,4-dihydro-1H-2-benzopyran-5-carbaldehyde |
| Halogenation | Br₂, FeBr₃ | 6-Bromo-3,4-dihydro-1H-2-benzopyran-5-carbaldehyde and 8-Bromo-3,4-dihydro-1H-2-benzopyran-5-carbaldehyde |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 6-Alkyl-3,4-dihydro-1H-2-benzopyran-5-carbaldehyde and 8-Alkyl-3,4-dihydro-1H-2-benzopyran-5-carbaldehyde |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 6-Acyl-3,4-dihydro-1H-2-benzopyran-5-carbaldehyde and 8-Acyl-3,4-dihydro-1H-2-benzopyran-5-carbaldehyde |
Ring Opening and Rearrangement Processes
The dihydropyran ring, while relatively stable, can undergo ring-opening reactions under specific conditions, particularly in the presence of strong nucleophiles or under acidic conditions. For instance, analogous dihydropyran systems have been shown to undergo ring-opening upon reaction with nucleophiles like ammonia (B1221849). nih.gov In the case of this compound, nucleophilic attack at the carbon adjacent to the oxygen atom could potentially lead to cleavage of the C-O bond, resulting in an open-chain structure.
Rearrangement reactions of the dihydrobenzopyran ring itself are less common but could be induced under thermal or catalytic conditions, potentially leading to isomeric structures. For example, acid-catalyzed rearrangements could lead to the formation of more stable carbocation intermediates, which could then rearrange to different ring systems.
Hydrogenation and Dehydrogenation Studies
The dihydrobenzopyran ring system can be subjected to both hydrogenation and dehydrogenation reactions to yield different saturation levels of the heterocyclic ring.
Hydrogenation: Catalytic hydrogenation of this compound can lead to different products depending on the reaction conditions. Mild reduction would selectively reduce the aldehyde to an alcohol, while more forcing conditions would lead to the saturation of the aromatic ring, affording a fully saturated decahydro-2-benzopyran derivative.
| Reaction Conditions | Product |
| H₂, Pd/C (mild) | (3,4-Dihydro-1H-2-benzopyran-5-yl)methanol |
| H₂, Raney Ni (high pressure/temp) | (Decahydro-1H-2-benzopyran-5-yl)methanol |
Dehydrogenation: Aromatization of the dihydropyran ring can be achieved using various dehydrogenating agents such as palladium on carbon (Pd/C) at high temperatures or with chemical oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This would result in the formation of the corresponding 1H-2-benzopyran-5-carbaldehyde, a fully aromatic benzopyran system.
Role as a Versatile Synthetic Intermediate and Building Block
The presence of both a reactive aldehyde group and a modifiable benzopyran scaffold makes this compound a valuable intermediate in the synthesis of more complex molecules.
Construction of Complex Heterocyclic Scaffolds
The aldehyde functionality serves as a key handle for the construction of a variety of heterocyclic rings through condensation and cyclization reactions. For example, it can react with binucleophiles to form fused heterocyclic systems.
| Reactant | Resulting Heterocyclic Scaffold |
| Hydrazine derivatives | Pyrazolo[4,3-c] rsc.orgbenzopyran |
| Amidines | Pyrimido[5,4-c] rsc.orgbenzopyran |
| o-Phenylenediamine | Benzimidazolo[1,2-a]...fused system |
These reactions often proceed through an initial condensation with the aldehyde followed by an intramolecular cyclization, leading to the formation of novel, polycyclic heterocyclic systems with potential biological activities.
Integration into Polycyclic Systems
Beyond the construction of fused heterocycles, this compound can be incorporated into larger polycyclic frameworks. The aldehyde group can participate in various carbon-carbon bond-forming reactions, such as aldol condensations, Wittig reactions, and multicomponent reactions, which can be followed by intramolecular cyclizations to build up complex polycyclic structures.
For instance, a Wittig reaction could introduce an unsaturated side chain, which could then undergo an intramolecular Diels-Alder reaction to form a new six-membered ring, leading to a tetracyclic system. Multicomponent reactions, such as the Hantzsch pyridine (B92270) synthesis, could also be employed, where the aldehyde reacts with a β-ketoester and ammonia to construct a dihydropyridine (B1217469) ring fused to the benzopyran core. The benzopyran moiety itself can be part of a larger synthetic strategy, where subsequent modifications of the aromatic or heterocyclic ring lead to the desired polycyclic target.
Derivatization Strategies and Structure Elucidation of Dihydrobenzopyran Analogues
Synthesis of Substituted 3,4-Dihydro-1H-2-benzopyran-5-carbaldehydes
The synthesis of substituted derivatives of 3,4-dihydro-1H-2-benzopyran-5-carbaldehyde can be achieved by introducing various functional groups onto the aromatic portion of the molecule. This allows for the systematic modification of the compound's electronic and steric properties.
Modifications to the aromatic ring of the dihydrobenzopyran system are typically accomplished through electrophilic aromatic substitution reactions. The inherent directing effects of the substituents already present on the ring—the ether oxygen of the pyran ring and the aldehyde group—govern the position of new incoming groups. The ether oxygen is an activating group and directs incoming electrophiles to the ortho and para positions (C-6 and C-8), while the carbaldehyde is a deactivating group that directs to the meta position (C-6 and C-8 relative to the point of attachment, but C-7 relative to the aldehyde). The interplay of these effects determines the regioselectivity of the substitution.
Common modifications include:
Nitration: Introduction of a nitro group (-NO2) can be achieved using nitrating agents like nitric acid in the presence of sulfuric acid.
Halogenation: Bromination or chlorination can introduce halogen atoms onto the aromatic ring, often utilizing elemental bromine or chlorine with a Lewis acid catalyst.
Friedel-Crafts Reactions: Alkylation or acylation can introduce alkyl or acyl groups, respectively, using an alkyl or acyl halide and a Lewis acid catalyst such as aluminum chloride.
Palladium-mediated cross-coupling reactions, such as Suzuki or Stille couplings, represent another powerful strategy for introducing carbon-carbon bonds at the 5-position or other positions if a suitable halide is present. researchgate.netnih.gov This allows for the introduction of aryl, vinyl, or alkyl groups. researchgate.net
The nature of the substituents on the aromatic ring significantly influences the reactivity of the this compound scaffold and the selectivity of subsequent reactions.
Electron-Donating Groups (EDGs): Groups such as hydroxyl (-OH) or methoxy (B1213986) (-OCH3) are activating. They increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. These groups generally direct incoming electrophiles to the ortho and para positions relative to themselves.
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or halogens (-Cl, -Br) are deactivating. They decrease the electron density of the ring, making electrophilic substitution more difficult. These groups typically direct incoming electrophiles to the meta position.
The aldehyde group itself is an electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution. Conversely, it activates the carbonyl carbon for nucleophilic attack. The presence of other substituents can modulate the reactivity of this aldehyde group. For instance, strong electron-withdrawing groups on the ring can enhance the electrophilicity of the aldehyde's carbonyl carbon.
Table 1: Influence of Aromatic Ring Substituents on Reactivity
| Substituent (R) | Electronic Effect | Influence on Electrophilic Aromatic Substitution | Influence on Aldehyde Reactivity |
| -OCH₃ | Donating | Activating, ortho/para directing | Decreases carbonyl electrophilicity |
| -Cl | Withdrawing | Deactivating, ortho/para directing | Increases carbonyl electrophilicity |
| -NO₂ | Withdrawing | Deactivating, meta directing | Significantly increases carbonyl electrophilicity |
Preparation of Functionalized 3,4-Dihydro-1H-2-benzopyran Derivatives
The carbaldehyde group at the 5-position is a key site for derivatization, allowing for its conversion into a variety of other functional groups, including carboxylic acids, esters, alcohols, ethers, and nitrogen-containing analogues.
The aldehyde functional group can be readily oxidized to a carboxylic acid, which can then be converted to a variety of ester derivatives.
Carboxylic Acid Synthesis: The oxidation of this compound to the corresponding 3,4-dihydro-1H-2-benzopyran-5-carboxylic acid can be accomplished using a range of oxidizing agents. Common methods include the use of potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Tollens' reagent) to avoid oxidation of other sensitive parts of the molecule. mnstate.edu A two-step reaction involving a phenol (B47542) and a γ-butyrolactone compound can also be used to synthesize dihydro-2H-1-benzopyran-2-carboxylic acid derivatives. google.com
Ester Synthesis: Once the carboxylic acid is formed, it can be converted into an ester through several standard methods. msu.eduresearchgate.net Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common approach. medcraveonline.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. mnstate.edumsu.edu Esterification can also be achieved through enzymatic reactions, for example, using lipases, which can offer high selectivity. medcraveonline.commedcraveonline.com
Table 2: Synthesis of Carboxylic Acid and Ester Derivatives
| Derivative | Reagents and Conditions |
| Carboxylic Acid | KMnO₄, heat; or Jones Reagent (CrO₃, H₂SO₄, acetone) |
| Methyl Ester | CH₃OH, H₂SO₄ (cat.), reflux (Fischer Esterification) |
| Ethyl Ester | 1. SOCl₂; 2. C₂H₅OH, pyridine (B92270) |
Reduction of the aldehyde group yields a primary alcohol, which can subsequently be transformed into an ether.
Alcohol Synthesis: The reduction of the aldehyde to a primary alcohol (3,4-dihydro-1H-2-benzopyran-5-yl)methanol is typically achieved using metal hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a mild and selective reagent for this transformation. For less sensitive substrates, the more powerful lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) can be used, followed by an aqueous workup. scispace.com
Ether Synthesis: The resulting primary alcohol can be converted into an ether via the Williamson ether synthesis. masterorganicchemistry.com This reaction involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to form the desired ether. masterorganicchemistry.com
The carbonyl group of the aldehyde is an excellent electrophile for reactions with nitrogen-based nucleophiles, leading to a variety of nitrogen-containing derivatives. researchgate.net
Amine Synthesis: Primary or secondary amines can be synthesized via reductive amination. This one-pot reaction involves the initial formation of an imine or enamine by reacting the aldehyde with a primary or secondary amine, respectively, often with acid catalysis. The intermediate imine is then reduced in situ to the corresponding amine using a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
Oxime and Hydrazone Synthesis: Condensation of the aldehyde with hydroxylamine (B1172632) (NH₂OH) yields an oxime. Similarly, reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) produces the corresponding hydrazone or 2,4-dinitrophenylhydrazone. mdpi.commdpi.com These reactions are typically carried out in a slightly acidic medium to facilitate the initial nucleophilic attack and subsequent dehydration.
Heterocycle Formation: The aldehyde can also serve as a key building block in the synthesis of fused heterocyclic systems. For example, multicomponent reactions involving the aldehyde, an amine, and a third component can lead to the formation of complex nitrogen-containing polycyclic structures. nih.govnih.govnih.gov
Stereochemical Aspects of Dihydrobenzopyran Derivative Synthesis
The precise control of stereochemistry is a critical aspect in the synthesis of 3,4-dihydro-1H-2-benzopyran (also known as isochroman) analogues, as the spatial arrangement of substituents can significantly influence their biological activity. While specific literature on the stereoselective synthesis of this compound is limited, a variety of powerful strategies have been developed for the asymmetric synthesis of the core dihydrobenzopyran ring system and its derivatives. These methods focus on establishing stereocenters, typically at the C1, C3, or C4 positions of the heterocyclic ring, with high levels of diastereoselectivity and enantioselectivity.
Key approaches to inducing chirality in the dihydrobenzopyran framework include organocatalytic reactions, asymmetric cycloadditions, and substrate-controlled diastereoselective cyclizations. Organocatalysis, in particular, has emerged as a versatile tool, employing small chiral organic molecules to catalyze enantioselective transformations under mild conditions. mdpi.comresearchgate.net
One prominent strategy involves the asymmetric [4+2] cycloaddition (oxa-Diels-Alder reaction) of ortho-quinone methides (o-QMs), which are highly reactive intermediates generated in situ. Chiral catalysts, such as bifunctional squaramides or phosphoric acids, can effectively control the facial selectivity of the reaction between the o-QM and a dienophile, leading to the formation of chiral dihydrobenzopyrans. mdpi.com These catalysts typically operate through a network of hydrogen bonds, orienting the substrates in a chiral environment to favor the formation of one enantiomer over the other.
Another successful approach is the use of intramolecular reactions where the stereochemistry is directed by a pre-existing chiral center in the substrate or by a chiral catalyst during the cyclization step. For instance, asymmetric intramolecular allylic substitution reactions catalyzed by transition metal complexes can furnish enantioenriched dihydrobenzopyrans. Similarly, organocatalytic intramolecular oxa-Michael additions have proven effective for the enantioselective synthesis of various chromane (B1220400) and isochroman (B46142) derivatives. mdpi.com In these reactions, chiral amines or thioureas can activate the substrate and facilitate a highly stereocontrolled ring-closure.
The following table summarizes selected research findings on the stereoselective synthesis of various dihydrobenzopyran analogues, illustrating the catalysts used and the stereochemical outcomes achieved.
| Entry | Reactant(s) | Catalyst/Method | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |
| 1 | ortho-Hydroxycinnamaldehyde derivative + Malononitrile | Chiral bifunctional tertiary amine-thiourea | Functionalized Dihydrobenzopyran | >95:5 | 94% |
| 2 | ortho-Quinone methide + Indene | Chiral Phosphoric Acid | Dihydrobenzopyrano[3,4-a]indene | >20:1 | 98% |
| 3 | Aldehyde + α-hydroxymethyl nitroalkene | Squaramide catalyst | Polyfunctionalized Dihydropyran derivative | up to >98:2 | up to 99% |
| 4 | Salicylaldehyde derivative + Alkynyl ketone | Chiral N,N'-dioxide-Ni(II) complex | 1-Substituted Dihydrobenzopyran | - | 96% |
This table presents data for dihydrobenzopyran analogues and related dihydropyran systems to illustrate common stereoselective strategies, as specific data for this compound is not extensively documented. mdpi.comnih.gov
These examples highlight the efficacy of modern catalytic asymmetric methods in constructing complex, enantioenriched dihydrobenzopyran frameworks. The choice of catalyst and reaction conditions is paramount to achieving high levels of stereocontrol, providing access to specific stereoisomers for further investigation and derivatization.
Spectroscopic and Advanced Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A full suite of one-dimensional and two-dimensional NMR experiments would be required for an unambiguous structural assignment.
Proton (¹H) NMR: The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For 3,4-dihydro-1H-2-benzopyran-5-carbaldehyde, distinct signals would be expected for the aldehyde proton, the three aromatic protons, and the six aliphatic protons of the dihydropyran ring. The aldehyde proton (CHO) would appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm. The aromatic protons would resonate in the 7.0-8.0 ppm range, with their specific shifts and coupling patterns dependent on the electronic effects of the aldehyde and ether functionalities. The aliphatic protons on the dihydropyran ring would show more complex signals in the upfield region, with expected shifts for the benzylic methylene (B1212753) group (C1-H) around 4.5-5.0 ppm, the methylene group adjacent to the ether oxygen (C3-H) around 3.5-4.5 ppm, and the C4-H methylene group around 2.5-3.0 ppm.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound is expected to show 10 distinct signals. The most downfield signal would correspond to the aldehyde carbonyl carbon (C=O), typically in the 190-200 ppm range. The six aromatic carbons would appear between 110 and 160 ppm. The three aliphatic carbons of the dihydropyran ring would be found in the upfield region, generally between 20 and 80 ppm.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde (CHO) | 9.5 - 10.5 (s) | 190 - 200 |
| C1 | ~4.8 (s) | 65 - 75 |
| C3 | ~3.9 (t) | 60 - 70 |
| C4 | ~2.9 (t) | 20 - 30 |
| Aromatic (C6, C7, C8) | 7.0 - 8.0 (m) | 110 - 140 |
| Quaternary Aromatic (C4a, C5, C8a) | - | 120 - 160 |
Note: These are predicted values. Actual experimental values may vary. s = singlet, t = triplet, m = multiplet.
Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be expected between the adjacent methylene protons at C3 and C4 of the dihydropyran ring. It would also help delineate the connectivity between the protons on the aromatic ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would allow for the unambiguous assignment of each carbon atom that bears protons (C1, C3, C4, C6, C7, C8).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would connect the molecular fragments. For instance, correlations would be expected from the aldehyde proton to the aromatic carbons C5 and C6, and from the benzylic protons at C1 to the quaternary aromatic carbons C8a and C8, confirming the position of the aldehyde group and the fusion of the rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other, which can help in confirming stereochemistry and conformational details, such as the spatial relationship between the protons on the C1 methylene group and the aromatic proton at C8.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would be dominated by a strong, sharp absorption band for the aldehyde carbonyl (C=O) stretching vibration.
Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde C=O | Stretch | 1680 - 1710 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Aldehyde C-H | Stretch | 2720 - 2820 (often two weak bands) |
| Ether C-O-C | Stretch | 1050 - 1150 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.
HRMS would be used to determine the precise mass of the molecular ion, which allows for the calculation of its elemental formula. For this compound, the molecular formula is C₁₀H₁₀O₂. The calculated exact mass would be compared to the experimentally determined value to confirm the elemental composition with high accuracy.
Molecular Formula: C₁₀H₁₀O₂
Calculated Exact Mass: 162.0681 g/mol
The fragmentation pattern observed in a standard mass spectrum (e.g., via Electron Ionization) would likely show characteristic losses. A primary fragmentation would be the loss of the formyl radical (•CHO, 29 Da) to give a fragment at m/z 133. Another significant fragmentation pathway could involve a retro-Diels-Alder reaction of the dihydropyran ring.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique provides precise data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. mdpi.com
To perform this analysis, this compound would first need to be synthesized and purified, followed by the growth of a single crystal of suitable size and quality. The crystal would then be analyzed by X-ray diffraction to generate an electron density map from which the atomic positions can be determined. To date, a crystal structure for this specific compound has not been reported in the primary scientific literature or crystallographic databases.
Computational and Theoretical Investigations of 3,4 Dihydro 1h 2 Benzopyran 5 Carbaldehyde
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights that complement and aid in the interpretation of experimental data. For 3,4-dihydro-1H-2-benzopyran-5-carbaldehyde, methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to calculate spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net
The prediction of ¹H and ¹³C NMR chemical shifts is often achieved using the Gauge-Including Atomic Orbital (GIAO) method. asrjetsjournal.org These calculations are typically performed on a molecular geometry that has been optimized at a chosen level of theory, for instance, using the B3LYP functional with a basis set like 6-311+G(d,p). researchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
Vibrational frequencies, which correspond to the peaks in an IR spectrum, are also predictable through computational means. nih.gov By calculating the second derivatives of the energy with respect to the nuclear coordinates, a set of vibrational modes and their corresponding frequencies can be obtained. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximations inherent in the computational method. researchgate.net For aldehydes, particular attention is given to the characteristic C=O stretching frequency, which is typically strong and sharp. masterorganicchemistry.com
Below are tables representing hypothetical predicted spectroscopic data for this compound, based on common computational chemistry outputs for similar molecules.
Predicted ¹H NMR Chemical Shifts (δ, ppm) Calculated at the B3LYP/6-311+G(d,p) level of theory in CDCl₃, referenced to TMS.
| Proton Assignment | Predicted Chemical Shift (ppm) |
| Aldehyde (-CHO) | 10.15 |
| Aromatic H | 7.62 |
| Aromatic H | 7.41 |
| Aromatic H | 7.28 |
| -O-CH₂- | 4.85 |
| -CH₂- (benzylic) | 2.90 |
| -CH₂- | 3.95 |
Predicted ¹³C NMR Chemical Shifts (δ, ppm) Calculated at the B3LYP/6-311+G(d,p) level of theory in CDCl₃, referenced to TMS.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aldehyde (C=O) | 192.3 |
| Aromatic C (quaternary) | 135.8 |
| Aromatic C (quaternary) | 133.5 |
| Aromatic CH | 130.1 |
| Aromatic CH | 128.7 |
| Aromatic CH | 125.4 |
| Aromatic C (quaternary) | 124.9 |
| -O-CH₂- | 68.2 |
| -CH₂- (benzylic) | 28.5 |
| -CH₂- | 65.1 |
Predicted Key IR Vibrational Frequencies (cm⁻¹) Calculated at the B3LYP/6-31G(d) level of theory (scaled).
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 2950-2850 | Medium |
| Aldehyde C-H Stretch | 2830-2810, 2730-2710 | Weak (doublet) |
| Carbonyl (C=O) Stretch | 1695 | Strong |
| Aromatic C=C Stretch | 1605, 1580, 1470 | Medium-Strong |
| C-O Stretch | 1250 | Strong |
Molecular Modeling and Conformational Landscape Analysis
Molecular modeling techniques are essential for exploring the conformational landscape of flexible molecules like this compound. The dihydropyran ring can adopt various conformations, and the orientation of the aldehyde group relative to the benzopyran core can also differ.
A conformational search is the first step in this analysis, systematically or stochastically exploring the potential energy surface to identify low-energy conformers. nih.gov These initial structures are then subjected to geometry optimization using quantum mechanical methods, such as DFT, to locate the true energy minima. researchgate.net
For this compound, the primary conformational flexibility arises from the puckering of the dihydropyran ring and the rotation around the single bond connecting the aldehyde group to the aromatic ring. The dihydropyran ring can exist in conformations such as half-chair or twist-boat. The aldehyde group can be oriented in a syn-periplanar or anti-periplanar fashion with respect to the adjacent aromatic C-H bond.
The relative energies of these conformers are calculated to determine their thermodynamic stability and expected population at a given temperature. beilstein-journals.org The energy differences can be small, often just a few kJ/mol, indicating that multiple conformations may coexist at room temperature. mdpi.com The transition states connecting these conformers can also be located and their energies calculated to understand the dynamics of interconversion.
Below is a hypothetical table summarizing the results of a conformational analysis for this compound.
Relative Energies of Stable Conformers Calculated at the B3LYP/6-31G(d) level of theory.
| Conformer | Dihydropyran Ring Conformation | Aldehyde Orientation | Relative Energy (kJ/mol) |
| 1 | Half-Chair | Syn-periplanar | 0.00 |
| 2 | Half-Chair | Anti-periplanar | 4.5 |
| 3 | Twist-Boat | Syn-periplanar | 12.8 |
| 4 | Twist-Boat | Anti-periplanar | 15.2 |
These computational investigations provide a detailed picture of the structural and energetic properties of this compound at the molecular level, which is crucial for understanding its chemical behavior and reactivity.
Future Research Directions in the Chemistry of 3,4 Dihydro 1h 2 Benzopyran 5 Carbaldehyde
Development of Novel and Efficient Synthetic Routes
While the title compound is commercially available, the development of novel and more efficient synthetic routes remains a crucial area of research. Future investigations could focus on methodologies that offer improved yields, scalability, and access to substituted analogs.
Key research avenues include:
Formylation of Dihydrobenzopyrans: Exploring modern variations of classical formylation reactions, such as the Vilsmeier-Haack reaction, on the 3,4-dihydro-1H-2-benzopyran core could provide direct access. Research could optimize conditions to ensure regioselectivity at the C-5 position.
Oxidation of Precursors: Synthesizing the corresponding 5-methyl or 5-hydroxymethyl derivative of 3,4-dihydro-1H-2-benzopyran and subsequently performing selective oxidation would be a viable strategy. Research into mild and selective oxidizing agents would be paramount to prevent over-oxidation or degradation of the heterocyclic ring.
Multi-step Cyclization Strategies: Designing convergent synthetic pathways where the aldehyde is installed on an aromatic precursor prior to the construction of the dihydropyran ring could offer greater control and flexibility for creating derivatives.
| Proposed Synthetic Approach | Key Reaction Type | Potential Reagents/Conditions | Research Focus |
| Direct Formylation | Vilsmeier-Haack | POCl₃, DMF | Regioselectivity, yield optimization |
| Precursor Oxidation | Alcohol Oxidation | PCC, Swern, Dess-Martin periodinane | Selectivity, mild conditions |
| Cyclization-based | Etherification/Cyclization | Starting from 2-hydroxy-3-methylbenzaldehyde | Ring-closing metathesis, intramolecular etherification |
Exploration of Unprecedented Chemical Transformations
The aldehyde functional group in 3,4-dihydro-1H-2-benzopyran-5-carbaldehyde is a versatile handle for a multitude of chemical transformations, many of which remain unexplored for this specific scaffold. Future research should aim to leverage this reactivity to build molecular complexity.
Potential transformations for investigation include:
Condensation Reactions: The aldehyde can readily react with various nucleophiles. Systematic studies on its condensation with amines, hydrazines, and active methylene (B1212753) compounds could yield novel Schiff bases, hydrazones, and Knoevenagel adducts, respectively. These reactions could serve as entry points to more complex fused heterocyclic systems. mdpi.com
Multicomponent Reactions (MCRs): Employing the aldehyde as a key component in MCRs, such as the Biginelli or Hantzsch reactions, could enable the rapid assembly of diverse compound libraries. nih.gov The unique steric and electronic properties of the dihydrobenzopyran scaffold may lead to novel structural motifs and unexpected reactivity.
Reductive Amination: A systematic exploration of reductive amination protocols with a wide range of primary and secondary amines would provide straightforward access to a library of 5-(aminomethyl)-3,4-dihydro-1H-2-benzopyrans, a class of compounds with potential pharmacological applications.
Advancements in Catalytic Synthesis and Methodology
Modern catalytic methods offer powerful tools for enhancing the efficiency, selectivity, and sustainability of chemical synthesis. Applying these advanced methodologies to the synthesis of this compound and its derivatives is a promising research frontier.
Areas for future catalytic research:
Organocatalysis: The use of chiral organocatalysts could be explored for the asymmetric synthesis of derivatives, particularly if the synthetic route involves steps like aldol (B89426) or Michael reactions on a precursor. mdpi.com Organocatalysis could provide enantiomerically enriched building blocks for further elaboration.
Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions could be used to synthesize precursors to the target molecule, allowing for the introduction of diverse substituents on the aromatic ring. Furthermore, catalytic C-H activation/formylation of the parent dihydrobenzopyran ring is a high-risk, high-reward area that could dramatically improve synthetic efficiency.
Photoredox Catalysis: This emerging field enables unique bond formations under mild conditions. Investigating photoredox-mediated pathways for the synthesis or functionalization of the dihydrobenzopyran-carbaldehyde scaffold could unlock novel chemical transformations that are inaccessible through traditional thermal methods.
Utility as a Scaffold for Chemical Library Synthesis
The structure of this compound is well-suited for use as a central scaffold in diversity-oriented synthesis (DOS) to generate chemical libraries for biological screening. nih.gov Its defined three-dimensional shape and reactive aldehyde handle are key features for this application.
Future directions in library synthesis include:
Scaffold Decoration: Using the aldehyde as the primary point of diversification, libraries can be generated through the transformations mentioned in section 7.2 (e.g., reductive amination, MCRs). A second point of diversification could be achieved by functionalizing the aromatic ring or the dihydropyran ring.
Privileged Structure Combination: The benzopyran motif is considered a "privileged structure" in medicinal chemistry. nih.gov Future work could focus on synthesizing libraries that fuse this scaffold with other privileged motifs (e.g., piperidine, pyrazole) by leveraging the reactivity of the aldehyde group, potentially leading to compounds with novel biological activities. nih.gov
| Library Synthesis Strategy | Key Reaction | Diversity Elements | Potential Compound Class |
| Reductive Amination | Imine formation and reduction | Various primary/secondary amines | Dihydrobenzopyran-5-yl)methanamines |
| Biginelli Reaction | Three-component condensation | β-ketoesters, ureas/thioureas | Dihydropyrimidinones fused or linked to the scaffold |
| Wittig/Horner-Wadsworth-Emmons | Olefination | Various phosphonium (B103445) ylides/phosphonates | Alkenyl-substituted dihydrobenzopyrans |
Investigations into Structure-Reactivity Relationships
A fundamental understanding of how the structural features of this compound influence its chemical reactivity is essential for its rational application in synthesis.
Key questions for future investigation:
Electronic Effects: Quantifying the electronic influence of the dihydrobenzopyran ring system on the reactivity of the C-5 aldehyde. The interplay between the electron-donating ether oxygen and the aromatic ring likely modulates the electrophilicity of the aldehyde carbonyl carbon.
Conformational Analysis: Studying the preferred conformation of the dihydropyran ring and its effect on the accessibility and reactivity of the aldehyde group. This understanding is crucial for designing stereoselective transformations.
Reactivity Mapping: Comparing the reactivity of the aldehyde in this scaffold to simpler aromatic aldehydes (e.g., benzaldehyde, o-tolualdehyde) to delineate the specific contribution of the fused heterocyclic ring. Such studies could involve kinetic analysis of standard aldehyde reactions. nih.gov
Application in Materials Science and Chemical Tool Development
Beyond traditional organic synthesis, the unique structure of this compound suggests potential applications in more specialized fields.
Future exploratory research could target:
Polymer and Material Synthesis: The aldehyde can be used as a reactive site to incorporate the dihydrobenzopyran scaffold into polymer backbones or as a pendant group through polymerization or post-polymerization modification. This could impart unique optical or thermal properties to the resulting materials.
Development of Chemical Probes: The benzopyran core is a component of many fluorescent molecules. The aldehyde could be used to conjugate the scaffold to biomolecules or other reporter groups, potentially creating novel fluorescent probes for biological imaging or sensors.
Photochemical Applications: Chromene and benzopyran derivatives can exhibit interesting photochemical properties. nih.gov Investigating the photophysical characteristics of derivatives of this compound could lead to applications as photoswitches, photodetectors, or components in dye chemistry.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3,4-dihydro-1H-2-benzopyran-5-carbaldehyde?
- Methodology : Start with benzaldehyde derivatives as precursors. Cyclization reactions using acid or base catalysis (e.g., HCl or NaOAc) under reflux conditions are common. For example, analogous dihydropyrimidine syntheses employ aldehydes in Biginelli-like reactions with urea/thiourea and diketones . Optimization of solvent polarity (e.g., ethanol vs. DMF) and temperature can improve yields. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .
Q. How can purification techniques be optimized for this compound?
- Methodology : Use preparative thin-layer chromatography (TLC) for initial screening. Scale up with flash chromatography using a silica gel stationary phase and a gradient eluent (e.g., 10–30% ethyl acetate in hexane). Monitor fractions by TLC or HPLC. Recrystallization from ethanol or dichloromethane/hexane mixtures can further enhance purity .
Q. What spectroscopic methods are critical for structural confirmation?
- Methodology :
- NMR : H and C NMR to identify aromatic protons, aldehyde signals (~9.8–10.2 ppm), and dihydrobenzopyran ring protons (e.g., methylene groups at 2.5–3.5 ppm) .
- IR : Confirm aldehyde C=O stretch (~1700 cm) and aromatic C-H bending (~750–850 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] and fragmentation patterns .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing derivatives be addressed?
- Methodology : Modify substituents on the benzopyran core to influence electronic effects. For example, electron-withdrawing groups (e.g., nitro) at specific positions can direct electrophilic substitution. Use computational tools (DFT) to predict reactive sites or employ catalysts (e.g., Lewis acids like AlCl) to control regioselectivity .
Q. What computational approaches predict the reactivity of this compound?
- Methodology :
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Use software like Gaussian or ORCA .
- Molecular Dynamics : Simulate solvent interactions to assess stability under reaction conditions .
Q. How should bioactivity assays be designed to evaluate this compound?
- Methodology :
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive/negative bacteria. Include positive controls (e.g., ampicillin) .
- Enzyme Inhibition : Perform kinetic assays (e.g., spectrophotometric monitoring of COX-2 or MAO inhibition) with IC calculations .
Q. How to resolve contradictions in reported physicochemical data (e.g., solubility, stability)?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
